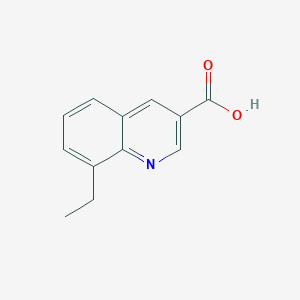

8-Ethylquinoline-3-carboxylic acid

描述

Significance of Quinoline-Based Architectures in Chemical Research

The quinoline (B57606) scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in medicinal and synthetic chemistry. wisdomlib.orgnumberanalytics.com Its unique structure is a privileged core template in drug design, conferring a wide spectrum of pharmacological properties. nih.govnih.gov Consequently, quinoline and its derivatives are integral to the development of therapeutic agents for a vast range of conditions, including infectious diseases, cancer, and neurological disorders. nih.govresearchgate.net

Compounds containing the quinoline motif have demonstrated significant potential as antimalarial, antibacterial, anticancer, antiviral, and antifungal agents. nih.govwikipedia.org For instance, well-known drugs such as chloroquine (B1663885) (an antimalarial), ciprofloxacin (B1669076) (an antibacterial), and topotecan (B1662842) (an anticancer agent) are all built upon a quinoline framework. nih.govresearchgate.net The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune its pharmacological profile to enhance efficacy, target selectivity, and safety. researchgate.net This adaptability makes it an attractive building block for creating structurally diverse derivatives and discovering novel bioactive molecules. numberanalytics.comresearchgate.net Beyond medicine, quinoline structures are also valuable in materials science and as dyes. wikipedia.org

Historical Context of Quinoline Carboxylic Acid Studies

The scientific exploration of quinoline dates back to the 19th century, with many of the foundational synthetic methods being discovered within a remarkably short period. researchgate.net Several classic name reactions provide access to the quinoline core, forming the bedrock of its chemistry. These include:

The Skraup Synthesis: One of the earliest methods for preparing quinolines.

The Doebner-von Miller Reaction: A modification of the Skraup reaction that uses α,β-unsaturated carbonyl compounds and anilines, catalyzed by acids. wikipedia.orgsynarchive.comslideshare.net

The Combes Synthesis: This method involves the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure to yield substituted quinolines. wikipedia.orgdrugfuture.comiipseries.org

The Friedländer Synthesis: Discovered by Paul Friedländer in 1882, this reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring system. researchgate.netwikipedia.orgjk-sci.com

The Gould-Jacobs Reaction: This process is particularly relevant for producing certain quinoline carboxylic acids, starting from an aniline (B41778) and an ethoxymethylenemalonate derivative to form 4-hydroxyquinoline-3-carboxylic acid esters. wikiwand.comjasco.rowikipedia.org

The Pfitzinger Reaction: This reaction is a key method for synthesizing quinoline-4-carboxylic acids by condensing isatin (B1672199) (or its derivatives) with carbonyl compounds. researchgate.netui.ac.idresearchgate.net

These pioneering synthetic routes, developed in the late 1800s, unlocked the potential of quinoline chemistry and paved the way for the extensive investigation of its derivatives, including the functionally important quinoline carboxylic acids. researchgate.netiipseries.org

Scope and Research Focus on 8-Ethylquinoline-3-carboxylic Acid

Within the extensive family of quinoline derivatives, this compound is a specific, functionalized molecule. While the broader class of 3-quinoline carboxylic acids has been investigated for potential applications, including as inhibitors of protein kinase CK2, specific and detailed research findings on the 8-ethyl variant are not widely available in the public domain. nih.gov

The compound is cataloged by chemical suppliers, and its basic physicochemical properties have been determined. sigmaaldrich.com Its presence in high-throughput screening (HTPP) compound libraries suggests its primary role is as a building block or a test compound in broader chemical and biological research programs. epa.govepa.gov

Below is a table summarizing the known properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 71082-56-9 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₁NO₂ | sigmaaldrich.com |

| Molecular Weight | 201.22 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | CCc1cccc2cc(cnc12)C(O)=O | sigmaaldrich.com |

| InChI Key | RIMBRLWKVBSXGY-UHFFFAOYSA-N | sigmaaldrich.com |

The current research landscape indicates that this compound serves as a readily available chemical entity for synthetic chemists and researchers engaged in large-scale screening, rather than being the subject of targeted, in-depth investigation itself.

Structure

3D Structure

属性

IUPAC Name |

8-ethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-6-10(12(14)15)7-13-11(8)9/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMBRLWKVBSXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589191 | |

| Record name | 8-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-56-9 | |

| Record name | 8-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71082-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies of 8 Ethylquinoline 3 Carboxylic Acid

C-H Bond Activation and Functionalization

The presence of the quinoline (B57606) nitrogen atom as a directing group facilitates the selective activation of the otherwise inert C(sp³)–H bonds of the 8-ethyl group. This has enabled the development of novel catalytic systems for creating complex molecular structures.

Rhodium(III)/Chiral Carboxylic Acid Catalyzed Enantioselective Alkylation

A significant advancement in the functionalization of 8-alkylquinolines is the enantioselective C–H alkylation, which utilizes a cooperative catalytic system. The combination of a high-valent rhodium(III) catalyst and a chiral carboxylic acid (CCA) has been shown to enable the enantioselective cleavage of C(sp³)–H bonds. acs.orgnih.gov This methodology has been successfully applied to the C-H alkylation of 8-ethylquinolines with α,β-unsaturated ketones or acrolein. acs.org

The reaction proceeds under mild conditions, demonstrating good functional group compatibility. acs.org A binaphthyl-based chiral carboxylic acid is particularly effective in achieving high enantioselectivity. nih.govacs.org This transformation represents an atom-economical conjugate addition, where the catalytic system facilitates the selective functionalization of enantiotopic C(sp³)–H bonds to form new C–C bonds. acs.org

| Catalyst System | Electrophile | Key Feature | Ref. |

| Rh(III) / Chiral Carboxylic Acid (CCA) | α,β-Unsaturated Ketones | Enantioselective C(sp³)–H cleavage | acs.orgnih.gov |

| Rh(III) / Binaphthyl-based CCA | Enones or Acrolein | High enantioselectivity under mild conditions | nih.govacs.org |

Rhodium(III)-Catalyzed C(sp³)–H Arylation with Arylsilanes

The direct arylation of C(sp³)–H bonds in 8-alkylquinolines has been achieved using Rh(III) catalysis with arylsilanes as the arylating agents. researchgate.netbohrium.com This method provides an environmentally friendly and efficient strategy for mono-arylation. bohrium.com The reaction demonstrates high chemo- and regioselectivity, with a broad substrate scope and good tolerance for various functional groups. bohrium.comnih.gov

The use of 1-adamantane carboxylic acid as an additive can enhance the efficiency of the transformation, while silver fluoride (AgF) often serves as both an activator and a reoxidant. researchgate.net This protocol highlights the utility of benign arylsilanes for forging C(sp³)–C(sp²) bonds. researchgate.net

Ru(II)/Rh(III)-Catalyzed C(sp³)–C(sp³) Bond Formation

Dual catalytic systems involving [RuCl₂(p-cymene)]₂ or [Cp*RhCl₂]₂ have been reported for the direct alkylation of the C(sp³)–H bond of 8-methylquinolines with various olefins, a reaction extendable to 8-ethyl derivatives. nih.gov This process is highly regioselective, yielding exclusively the linear alkylation product. nih.gov The reaction accommodates a wide range of olefins, including acrylates, styrenes, and aliphatic olefins, as well as other conjugated systems like maleimides. nih.govacs.org The versatility of this method is showcased by its tolerance of diverse functional groups on both the quinoline and olefin components. nih.gov

Mechanistic Investigations of C-H Activation Pathways

Mechanistic studies, including control experiments, deuterium labeling, and kinetic analysis, suggest that these C-H activation reactions proceed through a common key intermediate. nih.govresearchgate.net The directing nitrogen atom of the quinoline ring facilitates the formation of a five-membered cyclometallated intermediate, specifically a rhodacycle in the case of rhodium catalysis. nih.govresearchgate.netacs.org

The catalytic cycle is believed to initiate with the formation of this rhodacycle intermediate. acs.orgresearchgate.net Subsequent steps involve ligand exchange with the coupling partner (e.g., an organoboron reagent or olefin), followed by reductive elimination or insertion to form the final product and regenerate the active Rh(III) species. nih.govacs.org The reaction is thought to occur under a redox-neutral condition, without involving a radical pathway. nih.govresearchgate.net

Functional Group Interconversions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the quinoline ring is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. solubilityofthings.com These transformations are based on well-established principles of organic chemistry.

Common interconversions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a fundamental transformation for modifying the compound's polarity and steric properties. solubilityofthings.com

Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. ub.edu

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Decarboxylation: While challenging on an aromatic ring, under specific conditions, the carboxylic acid group could potentially be removed.

These potential transformations are summarized in the table below.

| Starting Group | Reagents | Resulting Group |

| Carboxylic Acid (-COOH) | R'-OH, H⁺ | Ester (-COOR') |

| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. R'R''NH | Amide (-CONR'R'') |

| Carboxylic Acid (-COOH) | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system has a distinct reactivity pattern towards substitution reactions, which is influenced by the electron-withdrawing nature of the nitrogen atom and the presence of existing substituents. researchgate.net

Nucleophilic Substitution: Conversely, the pyridine (B92270) ring is activated for nucleophilic substitution, especially at the C-2 and C-4 positions, due to its electron-deficient character. researchgate.netfirsthope.co.inyoutube.com While the parent 8-Ethylquinoline-3-carboxylic acid does not possess a suitable leaving group for a standard SₙAr reaction, derivatives (e.g., a 2-chloro or 4-chloro substituted analogue) would be highly susceptible to displacement by nucleophiles. Reactions such as amination (using sodium amide in liquid ammonia) can introduce substituents at these positions. youtube.com

| Reaction Type | Preferred Position(s) | Influence of Substituents |

| Electrophilic Substitution | C-5 | C-8 is blocked by the ethyl group. The -COOH at C-3 is deactivating. |

| Nucleophilic Substitution | C-2, C-4 | Requires a leaving group at these positions. The ring is activated by the nitrogen atom. |

Cyclization and Rearrangement Reactions of this compound Derivatives

The chemical architecture of this compound provides a versatile scaffold for advanced organic transformations. The presence of the carboxylic acid group, in conjunction with the quinoline core and the ethyl substituent, allows for a range of cyclization and rearrangement reactions. These transformations are instrumental in the synthesis of complex, polycyclic heterocyclic systems and for the introduction of new functional groups by leveraging the reactivity of the carboxyl moiety.

Intramolecular Cyclization Reactions

Derivatives of quinoline-3-carboxylic acid are effective precursors for intramolecular cyclization reactions, particularly through electrophilic aromatic substitution pathways like the Friedel-Crafts acylation. This strategy is employed to construct fused-ring systems, leading to tetracyclic and other polycyclic structures.

Detailed research has demonstrated that quinoline carboxylic acids tethered to an activatable aromatic ring can undergo efficient intramolecular cyclization. For instance, when derivatives of quinoline-3-carboxylic acid are modified to include a phenoxymethyl or phenylthiomethyl group, they can be cyclized using strong acid catalysts. Reagents such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) facilitate the intramolecular Friedel-Crafts acylation, where the carboxylic acid group acylates the tethered phenyl ring to form a new seven-membered ring fused to the quinoline core. researchgate.net This reaction proceeds under relatively mild conditions and is characterized by ease of product isolation. researchgate.net

This methodology allows for the synthesis of complex heterocyclic ketones, such as researchgate.netbenzoxepino[3,4-b]quinolinones and researchgate.netbenzothiepino[3,4-b]quinolinones. researchgate.net The general transformation is summarized in the table below.

| Reactant Class | Key Reagents | Reaction Type | Product Class |

|---|---|---|---|

| Quinoline-3-carboxylic acids with a tethered phenoxy or phenylthio group | Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅/MeSO₃H) | Intramolecular Friedel-Crafts Acylation | Fused polycyclic quinolinones (e.g., benzoxepino- or benzothiepino-quinolones) |

Rearrangement Reactions

The carboxylic acid functionality at the C3 position of the quinoline ring is a prime site for rearrangement reactions, most notably the Curtius rearrangement. This reaction provides a powerful method for converting a carboxylic acid into a primary amine, or its derivatives like carbamates and ureas, with the loss of one carbon atom. wikipedia.orgnih.gov

The Curtius rearrangement proceeds through several distinct steps:

Acyl Azide Formation : The carboxylic acid is first converted into an acyl azide. This is typically achieved by treating an activated form of the acid (like an acyl chloride) with an azide salt, or through a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.orgnih.gov

Rearrangement to Isocyanate : The acyl azide, upon thermal or photochemical activation, undergoes rearrangement. It loses a molecule of nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. wikipedia.orgnih.gov This step is a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas, ensuring the retention of the migrating group's stereochemistry. nih.govnih.gov

Trapping the Isocyanate : The resulting isocyanate is an electrophile that can be trapped by various nucleophiles to yield stable final products. wikipedia.orgnih.gov

The versatility of the Curtius rearrangement has been applied in the synthesis of various quinoline and quinolone derivatives. nih.govraco.cat The specific outcome of the reaction depends on the nucleophile used to react with the isocyanate intermediate, as detailed in the following table.

| Intermediate | Nucleophile | Product Class | Resulting Functional Group |

|---|---|---|---|

| Quinolyl-3-isocyanate | Water (H₂O) | Primary Amine | -NH₂ (after decarboxylation of carbamic acid) |

| Alcohols (R'-OH) | Carbamate | -NHCOOR' | |

| Amines (R'-NH₂) | Urea (B33335) Derivative | -NHCONHR' |

Theoretical and Computational Investigations of 8 Ethylquinoline 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying quinoline (B57606) derivatives. mdpi.comresearchgate.netrsc.org DFT methods are favored for their balance of computational cost and accuracy in predicting the molecular properties of medium-sized organic molecules. researchgate.net These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Following optimization, various properties such as electronic structure, vibrational frequencies, and molecular orbital energies can be determined. nih.gov For quinoline derivatives, DFT calculations are often performed using specific functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to accurately model their behavior. nih.govresearchgate.net

The electronic structure of 8-Ethylquinoline-3-carboxylic acid dictates its fundamental chemical properties. DFT calculations can map the electron density distribution, revealing electronegative and electropositive regions within the molecule. Analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are employed to investigate hyperconjugative interactions, charge delocalization, and the nature of chemical bonds. mdpi.com

Energetic analysis provides information on the molecule's stability. Key parameters derived from these calculations include the total energy, standard heats of formation, and Gibbs free energy. These values are essential for comparing the stability of different conformations or isomers and for predicting the thermodynamics of potential reactions.

Computational studies on related quinoline derivatives utilize several methods to analyze electronic properties:

Molecular Electrostatic Potential (MEP): This analysis creates a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies sites prone to electrophilic and nucleophilic attack, which is crucial for understanding reactivity.

Average Local Ionization Energy (ALIE): The ALIE surface indicates regions where electrons are least tightly bound, providing a more precise identification of sites susceptible to electrophilic attack compared to MEP. uantwerpen.be

Fukui Functions: These functions are used to determine the local reactivity of different atomic sites within the molecule, distinguishing their propensity for nucleophilic, electrophilic, or radical attack.

| Parameter | Description | Typical Significance |

|---|---|---|

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular dipole-dipole interactions. |

| NBO Charge Distribution | Calculates the partial charge on each atom. | Helps identify reactive sites and understand bond polarities. |

| Stabilization Energy E(2) | Calculated via NBO analysis, it quantifies the energy of donor-acceptor (hyperconjugative) interactions. | Indicates the extent of intramolecular charge transfer and resonance, contributing to molecular stability. mdpi.com |

| Total Energy | The calculated total electronic energy of the optimized molecular structure. | Used to compare the relative stability of different conformations or isomers. |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). quora.com The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor. Its location indicates the likely site of electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor. Its location indicates the likely site of nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For quinoline derivatives, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO distribution can vary depending on the substituents. mdpi.com The HOMO-LUMO gap influences properties like color and electronic conductivity.

| Descriptor | Formula | Typical Value Range (eV) | Significance |

|---|---|---|---|

| EHOMO | - | -6.0 to -6.5 | Electron-donating ability |

| ELUMO | - | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 | Chemical reactivity and kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.8 to -4.5 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.7 to 2.3 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η | 3.0 to 4.5 | Propensity of a species to accept electrons |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For quinoline-3-carboxylic acids, a relevant reaction for computational study would be their synthesis, such as through the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. acs.orgnih.gov A computational investigation of this mechanism for this compound would involve:

Geometry Optimization: Calculating the stable structures of all reactants, intermediates (like imines and dihydroquinolines), and products. nih.gov

Transition State Searching: Locating the high-energy transition state structures that connect the intermediates along the reaction pathway.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies to refine the energy profile.

Intrinsic Reaction Coordinate (IRC) Analysis: Plotting the reaction path from the transition state down to the reactants and products to ensure the correct pathway has been identified. smu.edu

Such studies can reveal the step-by-step process of bond formation and breakage, explain the role of catalysts, and predict how modifying substituents on the reactants might affect the reaction yield and rate. acs.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and interactions of this compound are critical to its physical properties, such as melting point, solubility, and crystal packing.

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of the molecule that result from rotation around single bonds. For this compound, key rotational degrees of freedom include the C-C bond connecting the carboxylic acid group to the quinoline ring and the C-C bonds within the ethyl group. Computational methods can be used to perform a potential energy surface (PES) scan, rotating these bonds incrementally to identify the lowest-energy (most stable) conformation. nih.govnih.gov Studies on carboxylic acids show that the relative orientation of the hydroxyl proton can lead to syn and anti conformers, with their relative stability often influenced by the solvent environment. nih.gov

Intermolecular Interactions: In the solid state, molecules of quinoline carboxylic acids arrange themselves into a crystal lattice stabilized by a network of non-covalent interactions. nih.govmdpi.com

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This allows for the formation of robust, centrosymmetric dimers, a characteristic feature in the crystal structures of many carboxylic acids. nih.gov

π–π Stacking: The planar, aromatic quinoline ring system can interact with adjacent rings through π–π stacking. These interactions, with typical centroid-centroid distances of 3.6–3.8 Å, are crucial for stabilizing the crystal packing. nih.gov

Computational studies can model these interactions in dimers or larger clusters to quantify their strength and geometric preferences, aiding in the interpretation of experimental crystal structure data. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict and help interpret experimental spectra, such as FT-IR, NMR, and UV-Vis. The process typically begins with an accurate geometry optimization of the molecule using a method like DFT. nih.gov

Vibrational Spectroscopy (FT-IR): After optimization, harmonic vibrational frequency calculations are performed. These calculations yield a list of vibrational modes, their corresponding frequencies (wavenumbers), and their IR intensities. nih.gov Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C=O stretching, C-H bending, or ring vibrations.

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), which is calculated at the same level of theory.

These predictive capabilities are invaluable for confirming molecular structures and understanding the relationship between structure and spectroscopic signatures. mdpi.comresearchgate.net

| Vibrational Assignment | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| C-H stretching (aromatic) | 3067 | 3078 |

| C=O stretching | 1695 | 1701 |

| C=C stretching (ring) | 1601 | 1602 |

| C=N stretching (ring) | 1566 | 1573 |

| C-H in-plane bending | 1140 | 1142 |

| C-Cl stretching | 750 | 751 |

Coordination Chemistry and Ligand Complexation of 8 Ethylquinoline 3 Carboxylic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline (B57606) carboxylic acid ligands, such as 8-Ethylquinoline-3-carboxylic acid, typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. jptcp.com The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Commonly employed methods for the synthesis of these coordination compounds include hydrothermal techniques and reflux reactions. researchgate.net The choice of solvent and reaction conditions, such as temperature, can significantly influence the dimensionality and crystalline structure of the final product. nih.gov

Transition Metal Complexes with Quinoline Carboxylic Acid Ligands

Quinoline carboxylic acid derivatives have been shown to form stable complexes with a range of transition metals, including but not limited to Copper(I), Ruthenium(II), Nickel(II), and Cadmium. researchgate.nettandfonline.comnih.govmdpi.com The specific nature of the metal ion plays a crucial role in determining the geometry and coordination environment of the resulting complex.

Copper(I) Complexes: Copper(I) complexes with dicarboxylic acid derivatives can be synthesized through the reduction of Copper(II) carboxylates. These complexes often feature a four-coordinate, tetrahedral geometry. mdpi.com

Ruthenium(II) Complexes: Ruthenium(II) complexes with quinoline carboxylate as a co-ligand have been synthesized and characterized, revealing distorted octahedron geometries. researchgate.net The synthesis conditions can lead to the formation of different isomers, such as cis and trans isomers. researchgate.net

Nickel(II) Complexes: Nickel(II) ions form complexes with quinoline carboxylic acid derivatives, often resulting in octahedral geometries, particularly when two ligand molecules coordinate to each metal ion. tandfonline.comnih.gov Studies on 2-methylquinoline-8-carboxylic acid have shown that the resulting Ni(II) complex is less stable than that formed with 8-hydroxyquinoline. tandfonline.com

Cadmium Complexes: Cadmium(II) has been shown to form complexes with ligands containing pyridine (B92270) and dicarboxylic acid functionalities. nih.gov The coordination environment around the Cadmium(II) ion in complexes with related ligands can vary from distorted square-pyramidal to octahedral. mdpi.com

Structural Diversity in Quinoline Carboxylic Acid Ligand Systems

The coordination of quinoline carboxylic acid ligands to metal centers can result in a wide array of structural motifs. The denticity and conformation of the ligand, influenced by factors such as synthesis temperature, play a significant role in the final three-dimensional structure of the coordination polymers. nih.gov These ligands can act as bridging or bridging-chelating building blocks, connecting multiple metal centers and giving rise to diverse coordination modes. nih.gov The presence of other coordinating molecules, such as water, can also be crucial for the stability of the resulting structures. nih.gov

Elucidation of Ligand Binding Modes and Coordination Geometries

The binding of quinoline carboxylic acid ligands to metal ions typically occurs through the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. nih.govscirp.org This bidentate or polydentate coordination leads to the formation of stable chelate rings. tandfonline.comtandfonline.com The specific binding mode can vary, with carboxylate groups exhibiting monodentate, bidentate-bridging, or chelating behavior. nih.gov

The resulting coordination geometries around the metal center are diverse and depend on the metal ion, the specific quinoline carboxylic acid ligand, and the presence of any co-ligands. Common geometries observed include square planar, tetrahedral, octahedral, and dodecahedral. researchgate.netnih.govscirp.orguniv-lille.fr For instance, in some niobium(IV) complexes with dicarboxyl pyridine ligands, an eight-fold coordination results in a dodecahedral geometry. univ-lille.fr

Advanced Characterization of Coordination Compounds

A comprehensive understanding of the structure and properties of these coordination compounds is achieved through a combination of advanced characterization techniques.

Spectroscopic Probes:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and quinoline groups. researchgate.netajchem-a.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to characterize the structure of the ligands and their complexes in solution. researchgate.netnih.gov 31P NMR is utilized for complexes containing phosphine ligands. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the complexes, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. researchgate.netnih.govnih.gov

Photophysical Properties of Coordination Complexes

The coordination of quinoline carboxylic acid ligands to metal ions can lead to interesting photophysical properties, including luminescence. nih.govresearchgate.net The emission spectra of these complexes are influenced by the nature of the ligand and the metal ion. For instance, Ruthenium(II) complexes with quinoline carboxylate co-ligands have been shown to exhibit luminescence. researchgate.net The study of lanthanide complexes with quinoline-2,4-dicarboxylate has also highlighted their luminescent properties. nih.gov The fluorescence properties of the free ligands can be significantly altered upon complexation with a metal ion. mdpi.com

Stability and Reactivity of Metal-Quinoline Carboxylic Acid Complexes

The stability of metal-quinoline carboxylic acid complexes is a critical factor for their potential applications. The stability constants of these complexes can be determined using techniques such as pH-metry. researchgate.net The stability is influenced by factors such as the nature of the metal ion and the specific substituents on the quinoline ring. For example, the inclusion of a methyl group at the 2-position of the quinoline can affect the basicity of the nitrogen atom and, consequently, the stability of the resulting metal complex. tandfonline.com The removal of coordinated water molecules can lead to the decomposition of the complex, indicating their importance in stabilizing the structure. nih.gov The reactivity of these complexes is an area of ongoing research, with potential applications in catalysis and materials science.

Data Tables

Table 1: Selected Transition Metal Complexes with Quinoline Carboxylic Acid Ligands and their Geometries Note: Data is for related quinoline carboxylic acid derivatives as specific data for this compound is not available.

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Ruthenium(II) | Quinoline-2-carboxylate | Distorted Octahedron | researchgate.net |

| Nickel(II) | 2-Methylquinoline-8-carboxylic acid | Octahedral | tandfonline.comtandfonline.com |

| Nickel(II) | Quinoline-2-carboxaldehyde thiosemicarbazone | Octahedral | nih.gov |

| Copper(II) | Quinoline-2-carboxaldehyde thiosemicarbazone | Square Planar | nih.gov |

| Niobium(IV) | Pyridine dicarboxyl ligand | Dodecahedral | univ-lille.fr |

| Cadmium(II) | tmp-bian | Distorted Square-Pyramidal / Octahedral | mdpi.com |

Table 2: Spectroscopic Data for Characterization of Quinoline Carboxylic Acid Complexes Note: This table presents typical ranges and observations for related compounds.

| Spectroscopic Technique | Observation | Reference |

| Infrared (IR) Spectroscopy | Shift in C=O and C=N stretching frequencies upon coordination. | researchgate.netajchem-a.com |

| UV-Visible Spectroscopy | Presence of Metal-to-Ligand Charge Transfer (MLCT) bands. | researchgate.netnih.gov |

| 1H NMR Spectroscopy | Shifts in proton signals of the quinoline ring upon complexation. | researchgate.netnih.gov |

Catalytic Applications of this compound and its Analogues

The quinoline carboxylic acid scaffold is a significant motif in chemistry, not only for its presence in biologically active molecules but also for its versatile roles in catalysis. These molecules can function as tunable ligands for metal catalysts, act as organocatalysts themselves, or serve as substrates for complex chemical transformations. This article explores the diverse catalytic applications involving this compound and its structural relatives, focusing on their roles as ligands, organocatalysts, and substrates, and delving into the mechanistic principles that govern their reactivity.

Structure Activity Relationship Sar Studies in the Context of Molecular Design

Rational Design Principles for Quinoline (B57606) Carboxylic Acid Derivatives

The rational design of quinoline carboxylic acid derivatives, including those of 8-ethylquinoline-3-carboxylic acid, is a cornerstone of modern drug discovery. This approach leverages the known biological activities of the quinoline scaffold, which is a privileged structure found in numerous natural products and synthetic bioactive compounds. nih.gov The quinoline ring system is known for a wide array of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and antitumor effects. nih.govontosight.ai

The design of these derivatives often revolves around key pharmacophoric features. For instance, in the context of HIV-1 integrase inhibitors, the quinoline-3-carboxylic acid moiety is a crucial pharmacophore. mdpi.com A typical pharmacophore model for this class of compounds includes a hydrogen bond acceptor, a negatively ionizable feature (the carboxylic acid), and hydrophobic regions. mdpi.com The strategic placement of substituents on the quinoline ring is a primary method for modulating the compound's properties. For example, the introduction of a small hydrophobic group can occupy specific hydrophobic pockets in a target enzyme's binding site. researchgate.net

Furthermore, the synthesis of these compounds is often designed to be efficient and versatile, allowing for the creation of a diverse library of derivatives for screening. nih.govmdpi.com Methods like the Doebner hydrogen-transfer reaction and the Pfitzinger reaction are employed for the synthesis of quinoline carboxylic acids, enabling the introduction of various substituents. nih.govui.ac.id

Correlating Structural Modifications with Research Outcomes

The biological activity of quinoline carboxylic acid derivatives can be significantly altered by even minor structural modifications. Structure-activity relationship (SAR) studies aim to identify these critical structural features.

For inhibitors of dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis, SAR studies on quinoline-4-carboxylic acid analogs have identified three critical regions for activity: the C2, C4, and the benzo portion of the quinoline ring. nih.gov The C4 position has a strict requirement for a carboxylic acid group, which can form essential interactions like salt bridges with amino acid residues in the enzyme's active site. nih.govnih.gov The C2 position necessitates bulky hydrophobic substituents for optimal inhibitory activity. nih.gov

Modifications to the quinoline core itself, such as the introduction of an 8-hydroxy group in 8-hydroxy-quinoline-7-carboxylic acid derivatives, have been identified as a crucial pharmacophore for Pim-1 kinase inhibition. researchgate.netnih.gov The substitution pattern on other parts of the molecule can then be fine-tuned to enhance activity. researchgate.net

The following table summarizes the impact of structural modifications on the inhibitory activity of some quinoline carboxylic acid derivatives, providing insights that could be extrapolated to this compound.

| Base Compound Class | Modification | Target | Effect on Activity | Reference |

| Quinoline-4-carboxylic acid | Bulky hydrophobic substituent at C2 | Dihydroorotate Dehydrogenase | Increased Inhibition | nih.gov |

| Quinoline-4-carboxylic acid | Carboxylic acid at C4 | Dihydroorotate Dehydrogenase | Essential for Activity | nih.govnih.gov |

| 3-Quinoline carboxylic acid | Tetrazolo or 2-amino group | Protein Kinase CK2 | Increased Inhibition | nih.gov |

| 8-Hydroxy-quinoline-7-carboxylic acid | 8-hydroxy group | Pim-1 Kinase | Crucial for Activity | researchgate.netnih.gov |

Molecular Modeling for Predictive SAR Analysis

Molecular modeling has become an indispensable tool in the rational design and SAR analysis of quinoline carboxylic acid derivatives. Techniques such as molecular docking and the generation of pharmacophore models allow researchers to predict how a designed molecule will interact with its biological target. researchgate.netnih.govresearchgate.net

For instance, in the development of HIV-1 integrase inhibitors, a pharmacophore model was developed based on the known inhibitor GS-9137, which features a quinoline-3-carboxylic acid scaffold. mdpi.com This model helps in designing new derivatives that fit the required spatial arrangement of pharmacophoric features. mdpi.com

Similarly, molecular docking simulations have been used to study the binding of 3-quinoline carboxylic acid derivatives to the active site of protein kinase CK2. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme, providing a rationale for the observed SAR. researchgate.net For example, molecular modeling of 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors suggested that the scaffold interacts with key residues like Asp186 and Lys67 within the ATP-binding pocket, which is likely responsible for their inhibitory potency. researchgate.netnih.gov

These computational approaches not only help in understanding the SAR of existing compounds but also guide the synthesis of new, potentially more potent and selective derivatives, thereby accelerating the drug discovery process.

Future Research Directions and Emerging Trends

Innovations in Synthetic Methodologies

The synthesis of the quinoline (B57606) ring system, a cornerstone of medicinal and industrial chemistry, has been a subject of study for over a century. nih.gov While classical methods such as the Skraup, Doebner-Von Miller, and Friedländer syntheses are well-established, they often suffer from harsh reaction conditions and the use of toxic reagents. nih.gov Consequently, a major focus of current research is the development of more efficient, versatile, and sustainable synthetic strategies.

Innovations in this area include:

Multicomponent Reactions (MCRs): MCRs have gained prominence as a highly efficient method for synthesizing complex quinoline derivatives in a single step from multiple starting materials. rsc.org Reactions like the Povarov, Gewald, and Ugi reactions exemplify this approach, offering high atom economy and the ability to create diverse molecular structures. rsc.org The Doebner reaction, a three-component reaction involving anilines, aldehydes, and pyruvic acid, is a classic MCR used to produce quinoline-4-carboxylic acids. nih.govresearchgate.net

Novel Catalysis: The use of advanced catalysts is revolutionizing quinoline synthesis. Transition metal complexes, particularly those involving palladium and copper, are effective in cross-coupling and cyclization reactions. numberanalytics.com Furthermore, heterogeneous catalysts are gaining traction due to their sustainability and ease of recovery and recycling. numberanalytics.com Recent research has also explored the use of novel catalysts like ionically tagged magnetic nanoparticles with urea (B33335) linkers to facilitate the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org

Green Chemistry Approaches: There is a significant shift towards more environmentally friendly synthetic methods. numberanalytics.com This includes the use of microwave-assisted synthesis, which can lead to faster reaction times, higher yields, and reduced energy consumption. numberanalytics.combenthamdirect.com Ultrasound-assisted synthesis and the use of recyclable catalysts are other green techniques being employed to improve the sustainability of quinoline synthesis. researchgate.netbenthamdirect.com The use of water as a solvent or solvent-free conditions are also being explored as greener alternatives. nih.govui.ac.id

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (e.g., Doebner, Povarov) | Combines three or more reactants in a single step to form a complex product. | High atom economy, structural diversity, operational simplicity. | rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat the reaction mixture. | Rapid heating, reduced reaction times, improved yields. | numberanalytics.com |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants. | Easy separation and recovery, recyclability, reduced waste. | numberanalytics.com |

| Ultrasound-Promoted Synthesis | Uses ultrasonic waves to accelerate the reaction. | Increased yield, shorter reaction time. | researchgate.netbenthamdirect.com |

Advanced Characterization Techniques in Quinoline Chemistry

The precise characterization of newly synthesized quinoline derivatives is crucial for understanding their structure and purity. Researchers employ a suite of advanced analytical techniques to elucidate the molecular architecture of these compounds.

Key characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for determining the structure of quinoline derivatives. researchgate.netnih.govnih.gov These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the confirmation of the synthesized structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of a compound. nih.gov This helps to confirm the molecular formula of the synthesized quinoline derivative.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For a compound like 8-Ethylquinoline-3-carboxylic acid, IR spectroscopy would confirm the presence of the carboxylic acid group and the quinoline ring system.

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and stereochemistry. rsc.orgrsc.org

Novel Catalytic Applications and Mechanistic Discoveries

The unique electronic and structural properties of quinolines make them promising candidates for various catalytic applications. Research is ongoing to explore their potential as catalysts and to understand the mechanisms of the reactions they participate in.

Recent developments include:

Quinoline-based Catalysts: Scientists are designing and synthesizing novel quinoline derivatives to act as catalysts themselves. For instance, a reusable catalyst, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, has been developed for the preparation of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.org

Mechanistic Studies: A deeper understanding of reaction mechanisms allows for the optimization of reaction conditions and the design of more efficient synthetic routes. The Doebner hydrogen-transfer reaction, for example, has been developed for the synthesis of substituted quinolines from anilines that typically give low yields in the conventional Doebner reaction. nih.gov Studies on the Pfitzinger reaction, another conventional method for synthesizing quinoline carboxylic acids, aim to overcome its limitations, such as the instability of certain starting materials under basic conditions. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is a powerful trend in modern drug discovery and materials science. orientjchem.org In the context of quinoline chemistry, computational tools are increasingly used to predict the properties of novel compounds and to guide their synthesis and evaluation.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the steric and electrostatic features that influence a molecule's activity. researchgate.netnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.govnih.govacs.org It is widely used to understand the potential interactions of quinoline derivatives with biological targets. acs.org

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new, more potent quinoline derivatives. orientjchem.org

These computational approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising predicted properties, thereby saving time and resources. nih.govnih.gov

Exploration of New Ligand Architectures

Quinoline derivatives are versatile ligands in coordination chemistry due to the presence of the nitrogen atom in the heterocyclic ring, which can coordinate to metal ions. The carboxylic acid group in compounds like this compound provides an additional coordination site. The design and synthesis of novel quinoline-based ligands are leading to the creation of new coordination complexes with interesting structures and properties. rsc.orgrsc.org

Research in this area focuses on:

Designing for Specific Properties: Ligands can be tailored to achieve specific coordination geometries, intramolecular metal-metal distances, and other structural features in the resulting metal complexes. rsc.orgrsc.org For example, structurally related quinoline-based monothioether ligands have been designed to create novel silver(I) coordination architectures. rsc.orgrsc.org

Schiff Base Ligands: Schiff bases derived from quinoline aldehydes are an important class of ligands due to their synthetic flexibility and the bioactivity of their metal complexes. nih.gov The incorporation of a metal ion can enhance the biological activities of the Schiff base ligand. nih.gov

Hybrid Ligands: Researchers are creating hybrid ligands that combine the quinoline scaffold with other functional moieties to develop compounds with enhanced or novel properties. nih.gov

The exploration of new ligand architectures is expanding the potential applications of quinoline derivatives in areas such as catalysis, materials science, and bioinorganic chemistry.

常见问题

Q. What are the common synthetic routes for 8-Ethylquinoline-3-carboxylic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The quinoline core can be synthesized via condensation reactions using aniline derivatives and β-keto esters under acidic or thermal conditions. For example, ethyl propionylacetate and substituted anilines react in the presence of ZnCl₂ or SnCl₂ catalysts to form intermediates, which are subsequently hydrolyzed to the carboxylic acid . Key factors include:

- Catalyst choice : ZnCl₂ enhances cyclization efficiency, while SnCl₂ improves regioselectivity .

- Solvent selection : Methanol or ethanol under reflux ensures optimal solubility of intermediates .

- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) removes unreacted starting materials .

Q. How is the structural characterization of this compound validated in synthetic workflows?

- Methodological Answer : Post-synthesis validation typically combines:

- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., ethyl group at C8 via triplet δ 1.2–1.4 ppm; carboxylic acid proton at δ 12–14 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁NO₂ at m/z 217.17) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Q. What preliminary biological screening approaches are used to evaluate this compound?

- Methodological Answer : Initial screens focus on:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at IC₅₀ ≤ 10 µM) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under varying substituent patterns?

- Methodological Answer : Design of Experiments (DoE) is critical:

- Substituent effects : Electron-withdrawing groups (e.g., -F at C6) require lower temperatures (70–80°C) to avoid side reactions, while bulky groups (e.g., trifluoromethyl) necessitate extended reaction times (24–72 h) .

- Catalyst screening : Pd(OAc)₂ improves coupling efficiency in C-H functionalization (e.g., β-arylation with aryl iodides) .

- Yield data :

| Substituent | Catalyst | Yield (%) |

|---|---|---|

| -F | SnCl₂ | 86 |

| -CF₃ | Pd(OAc)₂ | 72 |

| -OCH₃ | ZnCl₂ | 65 |

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Dose-response validation : Replicate IC₅₀ values across ≥3 independent experiments with positive controls (e.g., ciprofloxacin for antibacterial assays) .

- Structural analogs : Compare activity trends across derivatives (e.g., -COOH at C3 vs. ester analogs) to identify pharmacophore requirements .

Q. What computational methods support the design of this compound derivatives with enhanced target affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes:

- Target selection : Prioritize proteins with quinoline-binding pockets (e.g., DNA gyrase, COX-2) .

- Free energy calculations : MM-PBSA analysis quantifies binding energy (ΔG ≤ -30 kcal/mol indicates high affinity) .

- ADMET profiling : SwissADME predicts bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test alerts) .

Methodological Notes

- Synthetic reproducibility : Always pre-dry solvents (e.g., molecular sieves in methanol) to prevent hydrolysis of intermediates .

- Data interpretation : Use PCA (Principal Component Analysis) to correlate substituent electronic effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。